molecular formula C14H19BF2O3 B6416534 3,4-Difluoro-5-ethoxyphenylboronic acid pinacol ester CAS No. 2121512-90-9

3,4-Difluoro-5-ethoxyphenylboronic acid pinacol ester

Cat. No.: B6416534
CAS No.: 2121512-90-9
M. Wt: 284.11 g/mol
InChI Key: ZDWVZUMMBQYGRI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-5-ethoxyphenylboronic acid pinacol ester typically involves the reaction of 3,4-Difluoro-5-ethoxyphenylboronic acid with pinacol in the presence of a dehydrating agent . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)

    Temperature: Room temperature to reflux

    Catalyst: None required

    Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-5-ethoxyphenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), solvent (e.g., ethanol or water), temperature (50-100°C)

    Protodeboronation: Acid (e.g., HCl) or base (e.g., NaOH), solvent (e.g., water or ethanol), temperature (room temperature to reflux)

    Oxidation: Hydrogen peroxide, solvent (e.g., methanol), temperature (room temperature)

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds

    Protodeboronation: Corresponding aryl compounds

    Oxidation: Phenols

Mechanism of Action

The mechanism of action of 3,4-Difluoro-5-ethoxyphenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves several steps:

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Difluorophenylboronic acid pinacol ester
  • 5-Ethoxy-2-fluorophenylboronic acid pinacol ester
  • 3,5-Difluoro-4-formylphenylboronic acid pinacol ester

Uniqueness

3,4-Difluoro-5-ethoxyphenylboronic acid pinacol ester is unique due to the presence of both ethoxy and difluoro substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .

Properties

IUPAC Name

2-(3-ethoxy-4,5-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BF2O3/c1-6-18-11-8-9(7-10(16)12(11)17)15-19-13(2,3)14(4,5)20-15/h7-8H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDWVZUMMBQYGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)F)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BF2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501147537
Record name 1,3,2-Dioxaborolane, 2-(3-ethoxy-4,5-difluorophenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501147537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121512-90-9
Record name 1,3,2-Dioxaborolane, 2-(3-ethoxy-4,5-difluorophenyl)-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121512-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-(3-ethoxy-4,5-difluorophenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501147537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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